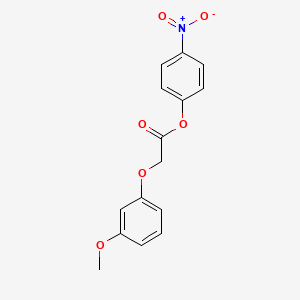

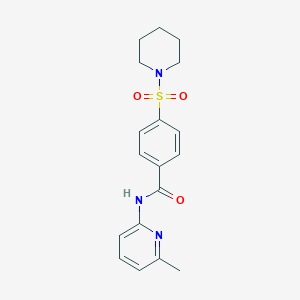

![molecular formula C27H24N4O2S B2777120 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide CAS No. 536704-86-6](/img/structure/B2777120.png)

2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide” is a complex organic molecule. It is a derivative of pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine . The molecule also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . For instance, the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothio-cyanate gave 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes) which could be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .Scientific Research Applications

Synthesis of Pyrimido[5,4-b]indole Derivatives

Research by Shestakov et al. (2009) demonstrates the synthesis of 5H-pyrimido[5,4-b]indole derivatives through reactions involving methyl 3-amino-1H-indole-2-carboxylates with aryl isothiocyanates, highlighting a method for constructing complex molecules potentially useful in drug development and organic chemistry. The study explores the reactivity of indole derivatives, forming compounds with potential biological activities (Shestakov et al., 2009).

Antitumor and Antimicrobial Agents

The synthesis of novel compounds with pyrimido[5,4-b]indol scaffolds has shown significant promise in antitumor and antimicrobial applications. Abdelhamid et al. (2016) synthesized new 3-heteroarylindoles exhibiting moderate to high anticancer activity against human breast carcinoma cell lines, indicating the potential of these compounds in cancer therapy. Additionally, Chauhan et al. (2017) reported the synthesis of pyrimidino derivatives displaying antimicrobial activity, suggesting the utility of these molecules in combating microbial infections (Abdelhamid et al., 2016); (Chauhan et al., 2017).

Novel Synthetic Routes and Chemical Reactivity

Studies also focus on developing new synthetic routes to pyrimido[5,4-b]indol derivatives and exploring their chemical reactivity. For instance, Molina and Fresneda (1988) described the preparation of various pyrimido[4,5-b]indole derivatives, showcasing the versatility of these compounds in synthetic organic chemistry and their potential as scaffolds for further chemical transformations (Molina & Fresneda, 1988).

Antioxidant and Dual Inhibitory Activity

Gangjee et al. (2005) synthesized compounds as dual inhibitors of dihydrofolate reductase and thymidylate synthase, displaying potent inhibitory activity and suggesting a pathway for developing new antitumor agents with dual mechanisms of action. This research underscores the importance of pyrimido[5,4-b]indol derivatives in medicinal chemistry for their potential to act against cancer through multiple targets (Gangjee et al., 2005).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications, as well as the development of new synthesis methods. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

Mechanism of Action

Target of Action

The compound, also known as “2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide”, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

For instance, some indole derivatives have demonstrated inhibitory activity against influenza A .

properties

IUPAC Name |

2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O2S/c1-18-11-13-20(14-12-18)31-26(33)25-24(21-9-5-6-10-22(21)29-25)30-27(31)34-17-23(32)28-16-15-19-7-3-2-4-8-19/h2-14,29H,15-17H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTNZODNMCFDNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

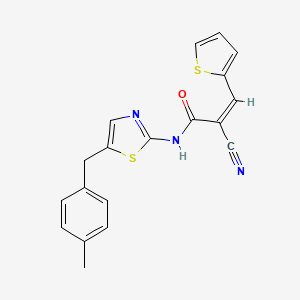

![Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2777037.png)

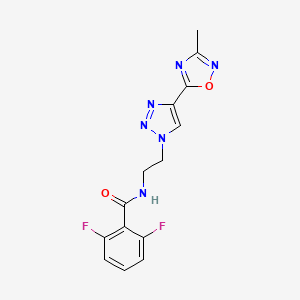

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2777038.png)

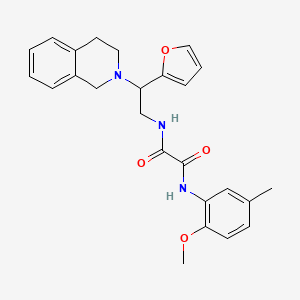

![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile](/img/structure/B2777040.png)

![Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2777042.png)

![ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2777051.png)

![N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2777052.png)

![N-(4-bromo-2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777057.png)